![molecular formula C16H18BrNO4S B8454258 N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide](/img/structure/B8454258.png)
N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide
Overview
Description
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a phenylmethoxy group, and a methylsulfonylamino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Etherification: Formation of the phenylmethoxy group through a reaction between phenol derivatives and methoxy reagents.
Sulfonylation: Introduction of the methylsulfonylamino group using sulfonyl chloride derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy group can participate in binding interactions with enzymes or receptors, while the methylsulfonylamino group may modulate the compound’s reactivity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Shares the bromophenyl and phenylmethoxy groups but differs in the amine functionality.
4-(Benzyloxy)phenol: Contains the phenylmethoxy group but lacks the bromine and methylsulfonylamino groups.
Uniqueness
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, phenylmethoxy group, and methylsulfonylamino group allows for versatile applications and interactions that are not observed in similar compounds.
This detailed article provides a comprehensive overview of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18BrNO4S |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,15,18-19H,10-11H2,1H3/t15-/m0/s1 |
InChI Key |
CZFOWMFNLMJDKE-HNNXBMFYSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CBr)O)OCC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CBr)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
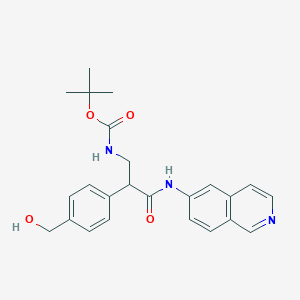
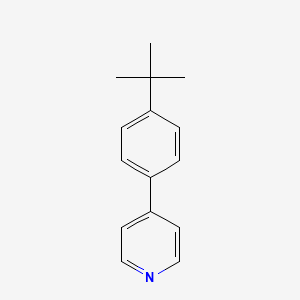
![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)

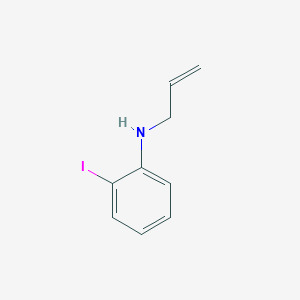
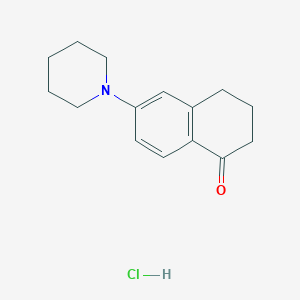
![methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate](/img/structure/B8454233.png)

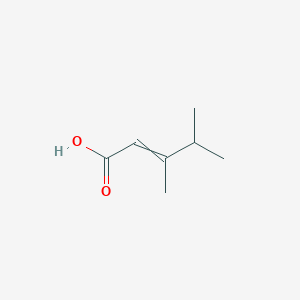
![2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide](/img/structure/B8454250.png)




